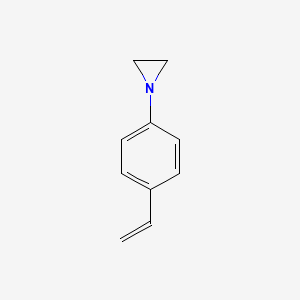
1-(4-Ethenylphenyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethenylphenyl)aziridine is an organic compound that features a three-membered aziridine ring attached to a phenyl group with an ethenyl substituent at the para position Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethenylphenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, yielding aryl aziridine carboxylates with high diastereoselectivity . Additionally, the reaction of imines with ethyl diazoacetate catalyzed by montmorillonite K-10 solid acid can produce cis-aziridines in good yields .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol .
化学反応の分析
Types of Reactions: 1-(4-Ethenylphenyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, reduction, and substitution. The aziridine ring can be activated with electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups, leading to ring-opening products upon treatment with nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Common nucleophiles include carbon, sulfur, oxygen, nitrogen, and halogen.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution: Substitution reactions often involve the replacement of the aziridine ring with other functional groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
科学的研究の応用
1-(4-Ethenylphenyl)aziridine has numerous applications in scientific research:
作用機序
The mechanism of action of 1-(4-Ethenylphenyl)aziridine involves the ring strain of the aziridine moiety, which makes it highly reactive. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active molecules . The compound can also form aziridinium ions in the presence of protic or Lewis acids, which can react with nucleophiles to produce diverse products .
類似化合物との比較
Aziridine: The parent compound of 1-(4-Ethenylphenyl)aziridine, consisting of a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring that shares similar reactivity with aziridines.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which enhances its reactivity and potential applications. The combination of the aziridine ring and the ethenyl group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
CAS番号 |
639792-63-5 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
1-(4-ethenylphenyl)aziridine |
InChI |
InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2 |
InChIキー |
JGOMPHMQQDNPFP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















